molecular formula C22H22N6O2 B2593122 (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 539813-19-9

(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2593122
CAS No.: 539813-19-9
M. Wt: 402.458
InChI Key: KGFZGRMIUHNNEF-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a benzyloxybenzylidene group, a tert-butyl group, and a triazolotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the triazolotriazine core, followed by the introduction of the benzyloxybenzylidene and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazolotriazine core.

    Substitution: The benzyloxybenzylidene group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests that it could be used in the treatment of various diseases, including infections and cancer.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, such as thermal stability and chemical resistance, make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved in its mechanism of action include the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-8-((4-(methoxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
  • (E)-8-((4-(ethoxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Uniqueness

Compared to similar compounds, (E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one stands out due to its unique benzyloxybenzylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-tert-butyl-8-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-22(2,3)19-20(29)28(21-25-23-15-27(21)26-19)24-13-16-9-11-18(12-10-16)30-14-17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFZGRMIUHNNEF-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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